molecular formula C9H16O6 B13486851 1,1,5,5-Tetramethoxypentane-2,4-dione

1,1,5,5-Tetramethoxypentane-2,4-dione

Cat. No.: B13486851
M. Wt: 220.22 g/mol
InChI Key: AAJTVDZDAICWRS-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethoxypentane-2,4-dione is an organic compound with the molecular formula C9H16O6 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at positions 1 and 5 are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the methoxy groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,5,5-Tetramethoxypentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

1,1,5,5-Tetramethoxypentane-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,5,5-tetramethoxypentane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action include:

    Electrophilic Addition: The compound can add to nucleophilic sites on proteins or nucleic acids.

    Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles, altering the compound’s properties and interactions.

Comparison with Similar Compounds

1,1,5,5-Tetramethoxypentane-2,4-dione can be compared with other similar compounds, such as:

    1,1,1,5,5,5-Hexafluoropentane-2,4-dione: This compound has fluorine atoms instead of methoxy groups, leading to different chemical properties and reactivity.

    1,1,5,5-Tetrafluoropentane-2,4-dione: Similar to the hexafluoro derivative but with fewer fluorine atoms, affecting its stability and reactivity.

    2,4-Pentanedione: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

1,1,5,5-tetramethoxypentane-2,4-dione

InChI

InChI=1S/C9H16O6/c1-12-8(13-2)6(10)5-7(11)9(14-3)15-4/h8-9H,5H2,1-4H3

InChI Key

AAJTVDZDAICWRS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)C(OC)OC)OC

Origin of Product

United States

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